Product packaging for 2-(1-Aminocyclohexyl)propan-2-ol(Cat. No.:)

2-(1-Aminocyclohexyl)propan-2-ol

Cat. No.: B13547410
M. Wt: 157.25 g/mol
InChI Key: WZXSXYUZDRZQQK-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)propan-2-ol is a chemical compound featuring a cyclohexylamine core structure and a tertiary alcohol group, which may be of interest in medicinal chemistry and drug discovery research . While specific biological data for this exact compound is not extensively published in the available literature, its structural features are closely related to a class of cyclohexylamine derivatives that have been explored as potential inhibitors of essential bacterial enzymes . Specifically, research on similar compounds, such as 2-(4-aminocyclohexyl)propan-2-ol, has shown promise in the development of novel antibiotics, particularly as inhibitors of lysyl tRNA synthetase (LysRS) for the treatment of tuberculosis . These inhibitors work by disrupting the protein synthesis machinery of Mycobacterium tuberculosis , making them a valuable scaffold for investigating new mechanisms to combat multidrug-resistant bacterial strains . The presence of both amine and alcohol functional groups in its structure also suggests potential for investigation in other areas, such as the development of energy-efficient, non-aqueous CO2 capture systems, where sterically hindered amines are known to play a critical role . Further research can elucidate its full potential as a building block for pharmaceutical development or as a component in advanced material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13547410 2-(1-Aminocyclohexyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1-aminocyclohexyl)propan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(2,11)9(10)6-4-3-5-7-9/h11H,3-7,10H2,1-2H3

InChI Key

WZXSXYUZDRZQQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Aminocyclohexyl Propan 2 Ol

Direct Synthetic Routes to the 2-(1-Aminocyclohexyl)propan-2-ol Core

Direct synthetic approaches to the this compound scaffold are centered on the efficient construction of the core structure without the immediate requirement for enantiomeric purity. These methods are foundational for producing the racemic compound, which can be a target in itself or a precursor for subsequent resolution.

Stereoselective Alkylation and Arylation Strategies

The construction of the C1 quaternary center of this compound through alkylation presents a formidable challenge. A plausible strategy involves the stereoselective alkylation of a pre-functionalized cyclohexane (B81311) derivative. For instance, a protected 1-aminocyclohexanecarbonitrile (B112763) could serve as a key intermediate. The synthetic sequence would involve the deprotonation of the α-carbon followed by a tandem addition of methyl organometallic reagents.

However, controlling the stereoselectivity of such an addition to a sterically hindered center is non-trivial. The choice of the nitrogen protecting group and the reaction conditions, including the Lewis acid or chelating agent, would be critical in directing the approach of the nucleophile. Research into the diastereoselective alkylation of related cyclic systems has shown that the conformational rigidity of the ring and the nature of the substituents play a pivotal role in the stereochemical outcome.

Reductive Amination Pathways on Ketone Precursors

Reductive amination represents a highly convergent and widely utilized method for amine synthesis. koreascience.kr In the context of this compound, this strategy would commence with the ketone precursor, 1-(2-hydroxypropan-2-yl)cyclohexan-1-one. The reaction of this ketone with ammonia (B1221849) would form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. researchgate.net

A variety of reducing agents can be employed, with catalytic hydrogenation over nickel or copper catalysts being common in industrial settings. koreascience.krfkit.hr Laboratory-scale syntheses might utilize hydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which offer mild reaction conditions and high chemoselectivity. The efficiency of the initial imine formation can be enhanced by the use of dehydrating agents, such as molecular sieves, or by azeotropic removal of water. koreascience.kr

Table 1: Representative Conditions for Reductive Amination of Cyclohexanones

Catalyst/Reagent Nitrogen Source Solvent Temperature (°C) Pressure (bar) Yield (%) Reference
Cu-Cr-La/γ-Al2O3 Ammonia Methanol 150-200 40-60 ~83 koreascience.kr
Nickel Ammonia - 130-220 1 ~45 (for 2-aminopropanol) fkit.hr
Pd/C Aniline - 150 1 (He) High nih.gov
Zeolite Hβ/HY Ammonia Gas Phase 200-300 1 Variable researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful avenue for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Strecker synthesis, a classic MCR, could be adapted for the synthesis of an aminonitrile precursor to this compound. nih.gov This would involve the reaction of 1-(2-hydroxypropan-2-yl)cyclohexan-1-one with ammonia and a cyanide source, such as hydrogen cyanide or potassium cyanide. The resulting α-aminonitrile could then be hydrolyzed to the target amino alcohol.

More contemporary MCRs, such as the Ugi or Passerini reactions, could also be envisioned, although they would likely require modification to accommodate the specific functionalities of the target molecule. nih.gov For instance, a zinc-mediated carbonyl alkylative amination has been shown to be effective for the synthesis of α-branched amines and could potentially be applied here. acs.org

Table 2: Potential Multicomponent Reactions for Amino Alcohol Synthesis

Reaction Name Key Reactants Intermediate/Product Type Applicability Reference
Strecker Reaction Ketone, Ammonia, Cyanide α-Aminonitrile High nih.gov
Ugi Reaction Ketone, Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide Moderate nih.gov
Passerini Reaction Ketone, Isocyanide, Carboxylic Acid α-Acyloxy Amide Low nih.gov
Hantzsch Pyrrole Synthesis β-Ketoester, Aldehyde, Ammonia Dihydropyridine Not Directly Applicable nih.gov

Chiral Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of paramount importance, particularly for applications where specific stereoisomers exhibit desired biological activity.

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules. frontiersin.org For the synthesis of enantiopure this compound, the asymmetric hydrogenation of a prochiral imine precursor is a promising strategy. This would involve the use of a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., Josiphos), to effect the enantioselective reduction of the C=N bond. sigmaaldrich.com

Alternatively, organocatalysis has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgrsc.org Chiral Brønsted acids or bifunctional amine-thiourea catalysts could potentially catalyze the enantioselective addition of a nucleophile to an imine or the enantioselective reductive amination of the ketone precursor. Recent advances have demonstrated the utility of such catalysts in the synthesis of complex chiral amines. nih.gov

Table 3: Selected Asymmetric Catalytic Systems for Amine Synthesis

Catalyst System Transformation Substrate Type Enantiomeric Excess (ee) Reference
Rh(I)-Josiphos Asymmetric Hydrogenation Allylic Carbinamide up to 95:5 er sigmaaldrich.com
Ir-Complex Asymmetric Hydrogenation Imine High nih.gov
Chiral Phosphoric Acid Reductive Amination Ketone/Imine High frontiersin.org
Organocatalyst (IDPi) Desymmetrization Symmetrical Silanes up to 94% frontiersin.org

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry in a reaction. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary such as an Evans oxazolidinone or a pseudoephedrine derivative could be appended to a precursor molecule. wikipedia.orgnumberanalytics.com For example, a chiral auxiliary could be attached to a 1-aminocyclohexane derivative, followed by a diastereoselective addition of two equivalents of a methyl nucleophile to a carbonyl or nitrile group. The steric bulk and chelating properties of the auxiliary would guide the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target compound.

Table 4: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Conditions Reference
Evans Oxazolidinones Aldol, Alkylation, Acylation LiOH/H2O2, LiBH4 wikipedia.orgtcichemicals.com
Pseudoephedrine Alkylation Acidic Hydrolysis wikipedia.org
Camphorsultam Diels-Alder, Alkylation LiAlH4, Hydrolysis wikipedia.org
(R)- or (S)-1-Phenylethylamine Resolution, Imine Formation Hydrogenolysis sigmaaldrich.com

Chemoenzymatic and Biocatalytic Transformations

The integration of enzymatic processes into synthetic routes, known as chemoenzymatic synthesis or biocatalysis, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. For a chiral molecule like this compound, biocatalysis presents powerful tools for achieving high enantiomeric purity, which is often a critical requirement in pharmaceutical applications.

One of the most established biocatalytic methods for obtaining enantiopure amino alcohols is through enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the acylation of racemic alcohols, where one enantiomer reacts significantly faster than the other, allowing for their separation. In a hypothetical resolution of racemic this compound, the primary amino group would first need to be protected (e.g., as an N-acetyl derivative) to prevent enzymatic acylation at that site. The N-protected racemic alcohol could then be subjected to lipase-catalyzed transesterification.

Table 1: Hypothetical Enzymatic Kinetic Resolution of an N-Protected Precursor

ParameterDescription
EnzymeCandida antarctica Lipase B (CALB)
SubstrateN-Acetyl-2-(1-aminocyclohexyl)propan-2-ol
Acyl DonorEthyl acetate
Product (S)-enantiomer(S)-N-Acetyl-2-(1-aminocyclohexyl)propan-2-ol acetate
Unreacted (R)-enantiomer(R)-N-Acetyl-2-(1-aminocyclohexyl)propan-2-ol
Theoretical Max. Yield50% for each enantiomer

Another advanced biocatalytic approach involves the use of transaminases for the asymmetric synthesis of chiral amines. A potential biocatalytic route to an enantiomerically enriched precursor could start from a ketone. For instance, a suitable keto-acid or keto-nitrile precursor could be converted into a chiral amino acid or amino nitrile using a transaminase enzyme and an amino donor like isopropylamine. Subsequent chemical steps would then be required to elaborate this chiral intermediate into the final target molecule.

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, a key step to optimize would likely be the addition of a methyl organometallic reagent to a protected aminonitrile or amino ester precursor.

Key parameters for optimization in such a reaction include:

Solvent: The choice of solvent can significantly impact the solubility of reagents, reaction rate, and product yield. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common for Grignard reactions, but for industrial scale, higher-boiling point solvents like 2-methyl-THF might be preferred for safety reasons.

Temperature: Grignard reactions are highly exothermic. Precise temperature control is critical to prevent side reactions and ensure safety on a large scale. Cryogenic conditions may be required initially, followed by a controlled warm-up.

Reagent Stoichiometry: The molar ratio of the organometallic reagent to the substrate must be carefully optimized. An excess of the Grignard reagent can lead to side reactions and complicate the purification process, while an insufficient amount will result in incomplete conversion.

Addition Rate: The rate at which the Grignard reagent is added to the substrate is a critical parameter for controlling the reaction exotherm and minimizing the formation of impurities.

Work-up and Product Isolation: The quenching and work-up procedures must be designed to be scalable and to efficiently remove unreacted starting materials and by-products, leading to a robust and reproducible isolation of the desired product.

Table 3: Key Optimization Parameters for a Scalable Grignard Reaction

ParameterLaboratory ScaleOptimized Process ScaleRationale for Optimization
SolventDiethyl Ether / THF2-Methyl-THFHigher boiling point, improved safety profile.
Temperature ControlIce bath (0 °C)Jacketed reactor with automated coolingPrecise control of exotherm, enhanced safety.
Reagent AdditionManual via dropping funnelAutomated pump with feedback loopControlled addition rate, improved reproducibility.
Work-upAqueous NH₄Cl quenchSlow reverse quench into a buffered solutionBetter temperature control during quench, safer.
PurificationFlash chromatographyCrystallization / DistillationMore cost-effective and scalable purification method.

By systematically evaluating these parameters through Design of Experiments (DoE) methodologies, a robust and efficient process can be developed for the large-scale manufacturing of this compound with high yield and purity.

Stereochemical Investigations of 2 1 Aminocyclohexyl Propan 2 Ol

Enantiomer Separation and Resolution Techniques

The presence of a chiral center in 2-(1-Aminocyclohexyl)propan-2-ol necessitates the use of specialized techniques to separate its enantiomers. Chirality refers to a molecule that is non-superimposable on its mirror image, much like a pair of hands. mdpi.com These non-superimposable mirror images are known as enantiomers. nih.gov

Classical Resolution Methodologies

Classical resolution is a traditional yet effective method for separating enantiomers. This technique involves the reaction of a racemic mixture (a 1:1 mixture of enantiomers) with a chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization or chromatography. mdpi.com

For primary amines like this compound, chiral acids are commonly used as resolving agents. The general process involves:

Reaction of the racemic amine with an optically pure chiral acid to form diastereomeric salts.

Separation of these salts based on differences in solubility through fractional crystallization.

Liberation of the individual enantiomers from their respective salts by treatment with a base.

A study on the resolution of racemic 1-amino-2-propanol utilized di-O-benzoyl-L-(+)-tartaric acid anhydride (B1165640) to form diastereoisomeric N-(2'-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartramic acids, which were then separated and hydrolyzed to yield the individual enantiomers. researchgate.net A similar principle could be applied to this compound.

Chromatographic Enantioseparation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

For primary amines, several types of CSPs have proven effective. chromatographyonline.com These include:

Polysaccharide-based CSPs: Columns like Chiralpak IA, IB, IC, and ID are frequently employed for the separation of a wide range of chiral compounds, including those with amine functionalities. nih.gov

Crown ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. nih.gov

Cyclofructan-based CSPs: Derivatized cyclofructans, such as isopropylcarbamate-derivatized CF6, have demonstrated excellent selectivity for separating primary amines. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has also emerged as a viable alternative to HPLC for chiral separations of primary amines, often providing faster and more efficient separations. chromatographyonline.com

Determination of Absolute and Relative Configurations

Once the enantiomers are separated, determining their absolute and relative configurations is the next crucial step. Absolute configuration refers to the precise 3D arrangement of atoms at a chiral center, designated as (R) or (S), while relative configuration describes the stereochemical relationship between different chiral centers within the same molecule.

Spectroscopic Methods for Stereochemical Assignment

Various spectroscopic techniques can provide valuable information for assigning stereochemistry. While standard NMR can confirm the connectivity of the molecule, specialized NMR techniques in the presence of chiral solvating or derivatizing agents can be used to distinguish between enantiomers and help determine their configuration.

Electronic Circular Dichroism (ECD) is another powerful spectroscopic method. By measuring the differential absorption of left and right circularly polarized light, ECD can provide information about the absolute configuration of a chiral molecule. This technique was successfully used to assign the absolute configuration of escitalopram (B1671245) impurities after their separation by HPLC. nih.gov

X-ray Crystallographic Analysis for Stereochemistry

The most definitive method for determining the absolute and relative configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms. This method is considered the "gold standard" for stereochemical assignment.

Conformational Analysis of the Cyclohexane (B81311) and Side-Chain Moieties

The cyclohexane ring in this compound can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric strain. For a trans-1,4-disubstituted cyclohexane, the most stable conformation is typically the one where both substituents are in equatorial positions.

The side chain, -C(CH₃)₂OH, also has rotational freedom around the C-C bond connecting it to the cyclohexane ring. The conformation of this side chain will be influenced by steric interactions with the cyclohexane ring and the amino group. Computational modeling and spectroscopic methods, such as NMR, can be used to investigate the preferred conformations of both the cyclohexane ring and the side chain. Neutron diffraction studies have been used to determine the molecular conformation of related alcohols like 1-propanol (B7761284) and 2-propanol in the liquid state. researchgate.net

Energy Minimization and Conformational Equilibria Studies

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of this compound, two primary chair conformers exist in equilibrium, distinguished by the axial or equatorial orientation of the amino and 2-hydroxypropyl substituents. In 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. libretexts.org Through a process known as ring flip, these two chair conformations can interconvert.

The relative stability of these two conformers, and thus the position of the conformational equilibrium, is dictated by the steric demands of the substituents. Generally, bulkier groups prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org For 1,1-disubstituted cyclohexanes, the conformer where the larger group is equatorial is typically more stable. libretexts.org

Computational chemistry provides a powerful tool for quantifying the energy differences between conformers. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often in conjunction with correlation consistent basis sets, are employed to calculate the relative electronic energies of different conformations. libretexts.org Furthermore, zero-point vibrational energy corrections are considered to provide a more accurate representation of the conformational energetics.

Table 1: Modeled Conformational Equilibrium of this compound

ConformerAmino Group Position2-Hydroxypropyl Group PositionRelative Energy (kcal/mol) (Estimated)Population at 298 K (Estimated)
A AxialEquatorialLowerMajor
B EquatorialAxialHigherMinor

This table is a model based on general principles of conformational analysis and may not represent the true experimental values for this compound.

Impact of Substituent Orientation on Molecular Conformation

The orientation of the amino and 2-hydroxypropyl groups has a profound impact on the molecular conformation of this compound. The steric bulk of the substituents is a primary determinant of the conformational preference. The 2-hydroxypropyl group, with its greater number of atoms and rotational degrees of freedom, is expected to be sterically more demanding than the amino group. Consequently, the conformer with the 2-hydroxypropyl group in the equatorial position and the amino group in the axial position is predicted to be the more stable and therefore the major component at equilibrium.

However, beyond simple steric hindrance, intramolecular interactions can also play a significant role. The potential for hydrogen bonding between the axial amino group and the equatorial 2-hydroxypropyl group's hydroxyl moiety could provide additional stabilization to this conformer. Such an interaction would not be possible in the alternative conformer where the amino group is equatorial and the 2-hydroxypropyl group is axial.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for elucidating the precise conformational details of such molecules. Low-temperature NMR studies can "freeze out" the conformational equilibrium, allowing for the observation and quantification of individual conformers. researchgate.netnih.gov X-ray crystallography of a suitable solid-state form would provide definitive information on the bond lengths, bond angles, and the preferred conformation in the crystalline state.

Table 2: Predicted Influence of Substituent Orientation on Molecular Geometry

FeatureConformer A (Axial NH₂, Equatorial C₃H₇O)Conformer B (Equatorial NH₂, Axial C₃H₇O)
Dominant Steric Interaction 1,3-diaxial interactions involving the amino group.1,3-diaxial interactions involving the 2-hydroxypropyl group.
Potential for Intramolecular H-Bonding Possible between axial -NH₂ and equatorial -C(CH₃)₂OH.Unlikely.
Predicted Relative Stability More stable.Less stable.

This table outlines the predicted influences based on established principles of stereochemistry.

Chemical Reactivity and Derivatization Studies of 2 1 Aminocyclohexyl Propan 2 Ol

Reactions Involving the Amino Functionality

The primary amino group in 2-(1-aminocyclohexyl)propan-2-ol is a key site for a variety of chemical transformations, enabling the introduction of a wide range of substituents and the construction of more complex molecular systems.

Amidation and Sulfonamidation Reactions

The nucleophilic nature of the primary amine readily allows for the formation of amide and sulfonamide linkages. These reactions are fundamental in drug discovery and development, as the resulting functionalities can significantly influence the biological activity and physicochemical properties of the parent molecule.

In a typical amidation reaction, this compound can be reacted with an acyl chloride or a carboxylic acid activated with a coupling agent. For instance, treatment with acetyl chloride in the presence of a base would yield the corresponding acetamide (B32628) derivative. Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions would lead to the formation of a sulfonamide. These reactions are generally high-yielding and proceed under mild conditions.

ReagentProduct TypeGeneral Reaction Conditions
Acyl Halide (e.g., Acetyl chloride)N-Acyl derivativeAprotic solvent, Base (e.g., Triethylamine)
Carboxylic Acid + Coupling Agent (e.g., DCC, EDC)N-Acyl derivativeAprotic solvent
Sulfonyl Halide (e.g., p-Toluenesulfonyl chloride)N-Sulfonyl derivativeAprotic solvent, Base (e.g., Pyridine)

Formation of Ureas and Carbamates

The amino group is also a precursor for the synthesis of ureas and carbamates, functionalities that are prevalent in many biologically active compounds. The reaction of this compound with an isocyanate or a carbamoyl (B1232498) chloride results in the formation of a substituted urea.

Alternatively, carbamates can be synthesized by reacting the amine with a chloroformate or by a two-step process involving the formation of an intermediate isocyanate from the amine, followed by reaction with an alcohol. These derivatives are often explored for their potential as enzyme inhibitors and in other therapeutic applications.

ReagentProduct TypeGeneral Reaction Conditions
Isocyanate (e.g., Phenyl isocyanate)Substituted UreaAprotic solvent
Carbamoyl ChlorideSubstituted UreaAprotic solvent, Base
Chloroformate (e.g., Ethyl chloroformate)CarbamateAprotic solvent, Base

Heterocyclic Ring Formation via Amino Group Reactivity

The primary amine of this compound can serve as a key building block in the synthesis of various heterocyclic systems. Through condensation reactions with dicarbonyl compounds or their equivalents, a range of nitrogen-containing rings can be constructed. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring system. The specific heterocyclic product would depend on the nature of the second electrophilic component and the reaction conditions employed. Such transformations are of significant interest in the development of novel therapeutic agents, as heterocyclic motifs are a cornerstone of modern medicinal chemistry.

Reactions Involving the Hydroxyl Functionality

The tertiary hydroxyl group of this compound, while sterically hindered, can also participate in a variety of chemical transformations, further expanding the synthetic utility of this scaffold.

Esterification and Etherification Reactions

Esterification of the tertiary alcohol can be achieved, albeit with more forcing conditions compared to primary or secondary alcohols due to steric hindrance. The use of highly reactive acylating agents, such as acid anhydrides or acyl chlorides, in the presence of a suitable catalyst may be required.

Etherification presents a similar challenge. Standard Williamson ether synthesis conditions are generally not effective for tertiary alcohols. However, alternative methods, such as reaction with a diazo compound in the presence of a Lewis acid catalyst, could potentially be employed to form the corresponding ether.

Reaction TypeReagentGeneral Reaction Conditions
EsterificationAcid Anhydride (B1165640)/Acyl ChlorideCatalyst (e.g., DMAP), Heat
EtherificationAlkyl Halide + Strong Base (challenging)Harsh conditions

Oxidation and Reduction Transformations

The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This inherent stability can be a useful feature in synthetic design, allowing for selective reactions at the amino group without affecting the hydroxyl functionality.

Conversely, reduction of the hydroxyl group is a challenging transformation that would require harsh conditions and specialized reagents, likely leading to the cleavage of the carbon-oxygen bond. Such a reaction is generally not a primary pathway for derivatization unless the complete removal of the hydroxyl group is desired.

Bifunctional Reactivity: Cyclization and Intramolecular Transformations

The presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the same molecule allows this compound to participate in a range of intramolecular reactions. scbt.com These reactions are often triggered by the interaction of these two functional groups, leading to the formation of various heterocyclic structures.

One of the primary areas of interest is the reaction of this compound with carbonyl compounds, such as aldehydes and ketones. This type of reaction can lead to the formation of five- or six-membered rings. For example, reaction with an aldehyde could result in the formation of an oxazolidine (B1195125) or a tetrahydropyrimidine (B8763341) derivative, depending on the reaction conditions and the nature of the aldehyde used. The general mechanism involves the initial formation of an imine or enamine, followed by an intramolecular cyclization where the hydroxyl group acts as a nucleophile. valpo.edu

Intramolecular cyclization can also be induced under different conditions. For instance, in the presence of a suitable catalyst, the amino and hydroxyl groups can react to form a cyclic ether or a lactam. The specific product would depend on the reaction conditions, including the choice of solvent, temperature, and catalyst.

Another potential intramolecular transformation is the Ritter reaction. In the presence of a strong acid and a nitrile, the tertiary alcohol can form a carbocation, which is then attacked by the nitrogen atom of the nitrile. Subsequent hydrolysis would yield an N-acyl derivative of the original amine. This reaction provides a pathway to introduce various acyl groups to the amino function, further diversifying the range of possible derivatives.

The table below summarizes potential cyclization reactions of this compound with various reagents.

ReagentPotential ProductReaction Type
Acetone2,2-Dimethyl-4-(1-hydroxy-1-methylethyl)spiro[cyclohexane-1,5'-oxazolidine]Cyclization
Formaldehyde (B43269)4-(1-Hydroxy-1-methylethyl)spiro[cyclohexane-1,5'-oxazolidine]Cyclization
Phosgene4,4-Dimethyl-1-oxa-3-azaspiro[4.5]decan-2-oneCarbonylation/Cyclization

Synthesis of Structural Analogues and Derivatives for Comparative Studies

The synthesis of structural analogues and derivatives of this compound is crucial for understanding its structure-activity relationship in various chemical and biological contexts. These studies often involve modification of either the amino or the hydroxyl group, or alterations to the cyclohexyl ring itself.

N-Alkylation and N-Acylation: The primary amino group is a key site for derivatization. Standard N-alkylation methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, can be employed to introduce a wide range of alkyl substituents. Similarly, N-acylation can be readily achieved by reacting the amine with acyl chlorides or anhydrides under basic conditions. These reactions would yield a library of amides with varying electronic and steric properties.

O-Alkylation and O-Acylation: The tertiary hydroxyl group can also be a target for derivatization, although it is generally less reactive than the primary amine. O-alkylation to form ethers would likely require strong basic conditions and an alkylating agent. O-acylation to form esters could be achieved using acylating agents, possibly with the aid of a catalyst to overcome the steric hindrance of the tertiary alcohol.

Modification of the Cyclohexane (B81311) Ring: Synthesis of analogues with modified cyclohexane rings can provide insights into the role of this structural element. For example, analogues with substituents on the cyclohexane ring, or those where the cyclohexane is replaced by a different cycloalkane (e.g., cyclopentane (B165970) or cycloheptane), could be synthesized. The synthesis of such analogues would typically start from the corresponding substituted or different-sized cyclic ketones, following a similar synthetic pathway as the parent compound.

The table below presents a selection of potential structural analogues of this compound and the synthetic strategies for their preparation.

Analogue NameModificationPotential Synthetic Strategy
N-Methyl-2-(1-aminocyclohexyl)propan-2-olN-AlkylationReductive amination with formaldehyde and a reducing agent.
N-Acetyl-2-(1-aminocyclohexyl)propan-2-olN-AcylationReaction with acetyl chloride or acetic anhydride.
2-(1-Aminocyclopentyl)propan-2-olRing ModificationStarting from cyclopentanone (B42830) instead of cyclohexanone (B45756) in the synthesis.
2-(1-Amino-4-methylcyclohexyl)propan-2-olRing SubstitutionStarting from 4-methylcyclohexanone.

These derivatization and analogue synthesis strategies provide a framework for systematically exploring the chemical space around this compound, enabling detailed comparative studies of its properties and reactivity.

In-depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive investigation into the advanced spectroscopic and structural characterization of the chemical compound this compound has revealed a significant lack of publicly available, detailed experimental data. Despite extensive searches of scientific literature and chemical databases, specific research findings, including high-resolution NMR spectra, mass spectrometry fragmentation patterns, and vibrational spectroscopy data for this particular compound, remain elusive. This scarcity of information prevents a thorough analysis as outlined in the requested scientific article structure.

The inquiry sought to build a detailed profile of this compound, focusing on its structural elucidation through various advanced analytical techniques. However, the foundational experimental data necessary to construct such a profile, including 1D and 2D NMR, high-resolution mass spectrometry, and infrared and Raman spectroscopy, are not readily accessible in the public domain.

While general principles of spectroscopic analysis for similar compounds, such as amino alcohols and cyclohexane derivatives, are well-established, the strict focus on this compound cannot be maintained without specific data. For instance, detailed analysis of ¹H and ¹³C NMR chemical shifts, correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), precise mass determination, and fragmentation pathways from mass spectrometry, as well as functional group identification from IR and Raman spectra, are all contingent on experimental measurements performed on the compound itself.

Similarly, an exploration of the application of chiral shift reagents and anisotropic effects for determining enantiomeric purity and configuration would necessitate specific experimental studies involving the enantiomers of this compound, which have not been found in the available literature.

The absence of this critical data means that any attempt to generate the requested article would be based on speculation and analogy to other compounds, thereby violating the core instruction to focus solely on this compound and to provide detailed, scientifically accurate research findings.

Therefore, until such time as the synthesis and detailed spectroscopic characterization of this compound are published and made publicly available, a comprehensive and scientifically rigorous article as per the specified outline cannot be produced.

Advanced Spectroscopic and Structural Characterization of 2 1 Aminocyclohexyl Propan 2 Ol

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. As enantiomers interact differently with circularly polarized light, they produce distinct ECD spectra, which are mirror images of each other. This makes ECD an invaluable tool for determining the absolute configuration and conformational analysis of chiral compounds. nih.govunipi.it

The resulting ECD spectrum is a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength. A positive or negative peak in an ECD spectrum is known as a Cotton effect. The sign and intensity of Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, the part of the molecule that absorbs light.

For a molecule like 2-(1-Aminocyclohexyl)propan-2-ol, which contains a chiral center at the C1 position of the cyclohexyl ring, ECD spectroscopy can be instrumental in assigning its absolute configuration as either (R) or (S). The chromophores in this case would be the n → σ* transitions of the amino group and the hydroxyl group.

Illustrative Example of ECD Data for a Chiral Compound

To illustrate the principle, the table below presents hypothetical ECD data for a chiral molecule, demonstrating the type of information obtained from such an analysis.

Wavelength (nm)Δ ε (M⁻¹cm⁻¹)Type of Cotton Effect
245+2.5Positive
210-1.8Negative

This table is for illustrative purposes to show how ECD data is typically presented and does not represent actual data for this compound.

Spectroscopic Techniques for Investigating Intermolecular Interactions

The functional groups present in this compound, namely the primary amine (-NH₂) and the tertiary alcohol (-OH), are capable of participating in significant intermolecular interactions, primarily through hydrogen bonding. youtube.comyoutube.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group can also act as a hydrogen bond donor and acceptor. These interactions play a crucial role in determining the physical properties of the compound, such as its boiling point, solubility, and crystal packing. youtube.comlibretexts.org

Several spectroscopic techniques can be employed to study these intermolecular interactions in detail:

Fourier-Transform Infrared (FTIR) Spectroscopy: In the condensed phase, intermolecular hydrogen bonding leads to a broadening and a shift to lower frequencies of the O-H and N-H stretching bands in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydroxyl and amine protons are sensitive to hydrogen bonding. In the ¹H NMR spectrum, protons involved in hydrogen bonding typically appear as broad signals and their chemical shift can be dependent on concentration and temperature. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space interactions between atoms, which can help to elucidate the conformation and intermolecular association.

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule and how individual molecules are arranged in the crystal lattice. This technique can directly visualize and quantify intermolecular interactions, such as hydrogen bond lengths and angles. A study on a related amino alcohol, 2-[(2-hydroxyethyl)amino]cyclohexanol, revealed that hydrogen bonding (N-H···O and O-H···O interactions) dictates the solid-state conformation and packing. nih.gov

The table below summarizes the key intermolecular interactions expected for this compound and the spectroscopic techniques used to study them.

Type of Intermolecular InteractionSpectroscopic TechniqueExpected Observations
Hydrogen Bonding (O-H···N)FTIR, NMRBroadening and shift of O-H and N-H stretching bands in IR; concentration/temperature-dependent chemical shifts of OH and NH protons in NMR.
Hydrogen Bonding (N-H···O)FTIR, NMRSimilar to O-H···N interactions.
van der Waals ForcesX-ray CrystallographyAnalysis of intermolecular distances and packing efficiency in the crystal lattice.

Computational and Theoretical Chemistry of 2 1 Aminocyclohexyl Propan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2-(1-Aminocyclohexyl)propan-2-ol, which contains a cyclohexane (B81311) ring and a rotatable propanol (B110389) side chain, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's movements, researchers can identify the most stable conformations and understand the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Mechanistic Studies of Synthetic Transformations

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to elucidate the pathways of its synthesis. By modeling the transition states and intermediates of a proposed reaction, researchers can determine the most likely mechanism and identify factors that could improve reaction yield and selectivity.

Role of 2 1 Aminocyclohexyl Propan 2 Ol in Advanced Chemical Synthesis and Catalysis

Utilization as a Chiral Ligand in Asymmetric Organocatalysis

Asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze enantioselective reactions, has become a powerful tool in modern chemistry. youtube.com Chiral 1,2-amino alcohols are a privileged class of structures used as ligands or catalysts in these transformations. acs.orgacs.orgnih.gov The dual functionality of an amine and an alcohol in close proximity allows for bifunctional catalysis, where one group can activate the electrophile (e.g., through hydrogen bonding) while the other directs the nucleophile, leading to high levels of stereocontrol. youtube.com

While direct examples of 2-(1-Aminocyclohexyl)propan-2-ol as a primary organocatalyst in published literature are scarce, its molecular architecture is highly suggestive of its potential in this domain. The primary amine can react with carbonyl compounds to form chiral enamines or iminium ions, which are key intermediates in many organocatalytic cycles. youtube.com Concurrently, the hydroxyl group can act as a hydrogen-bond donor, orienting the substrate and shielding one face of the reactive intermediate, thereby inducing asymmetry in the final product. This mechanism is similar to that of well-known organocatalysts like prolinol. nih.gov Given the vast diversity of readily accessible amino alcohols, there is significant potential for discovering new catalysts for a wide range of cross-coupling and other asymmetric processes. nih.gov

Potential Applications in Organocatalysis:

Aldol and Mannich Reactions: The formation of a chiral enamine could facilitate stereoselective additions to aldehydes or imines.

Michael Additions: As a catalyst, it could direct the conjugate addition of nucleophiles to α,β-unsaturated carbonyls.

Metal-Ligand Complexes: The amino alcohol motif can serve as a bidentate ligand for metal catalysts, influencing the stereochemical outcome of reactions like asymmetric reductions or cross-couplings. nih.gov

Application as a Chiral Building Block for Complex Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, providing a reliable way to introduce stereocenters. wikipedia.org This strategy is fundamental in drug discovery and the synthesis of natural products, where specific stereoisomers are often responsible for the desired biological activity. nih.gov this compound, with its defined stereochemistry and multiple functional groups, is a valuable chiral synthon.

The utility of this compound as a building block is exemplified by its role in the synthesis of complex pharmaceutical agents. The rigid cyclohexyl ring provides a defined three-dimensional scaffold, while the amino and hydroxyl groups serve as handles for further chemical modification. This allows chemists to systematically build molecular complexity and explore structure-activity relationships. The use of such bifunctional building blocks is a powerful strategy for streamlining the synthesis of new chemical entities with potential therapeutic applications. nih.gov

Supramolecular Assembly and Material Chemistry Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. rsc.orgaps.org The ability of molecules to self-assemble into ordered, higher-level structures is the foundation for creating advanced functional materials.

This compound possesses key features for participating in supramolecular assembly. The primary amine and the tertiary alcohol are both excellent hydrogen bond donors and acceptors. nih.gov This allows the molecule to form extensive hydrogen-bonding networks. rsc.orgnih.gov Depending on the specific stereochemistry and the conditions (e.g., solvent), these interactions could lead to the formation of various predictable architectures:

One-dimensional chains: Molecules could link head-to-tail via N-H···O or O-H···N hydrogen bonds.

Two-dimensional sheets: Inter-chain hydrogen bonding could create extended planar structures.

Three-dimensional networks: More complex interactions could lead to the formation of porous crystalline solids, which are of interest in gas storage and separation.

The conformational properties of the cyclohexyl ring, combined with the directional nature of the hydrogen bonds, could lead to the formation of complex and potentially polymorphic crystalline structures. rsc.org While specific studies on the supramolecular behavior of this particular compound are not widely reported, the principles of hydrogen-bond-driven assembly suggest its potential as a module for crystal engineering and the design of new organic materials. rsc.org

Development of Novel Reagents and Intermediates

One of the most significant applications of this compound is its use as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently used in the next step of the reaction sequence.

A prominent example is the use of the trans isomer, 2-(trans-4-Aminocyclohexyl)propan-2-ol, in the preparation of the clinical candidate TP-3654. nih.gov TP-3654 is a second-generation, selective inhibitor of PIM kinases, which are implicated in the progression of various cancers, including urothelial carcinomas and myelofibrosis. nih.govnih.govmiami.eduresearchgate.net The development of potent and selective kinase inhibitors is a major goal in modern medicinal chemistry, and access to key intermediates like 2-(trans-4-Aminocyclohexyl)propan-2-ol is critical for enabling these research programs. acs.org

The synthesis of TP-3654 involves coupling the amino group of the cyclohexyl ring with a heterocyclic core, demonstrating the utility of the amine as a nucleophilic handle.

Intermediate Reaction Product Significance
2-(trans-4-Aminocyclohexyl)propan-2-olNucleophilic aromatic substitution with 3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl moietyTP-3654Forms a potent PIM kinase inhibitor for cancer therapy. nih.gov

This application underscores the value of this compound as a crucial component in the development of novel therapeutics, bridging the gap between basic chemical synthesis and advanced drug discovery.

Future Directions and Emerging Research Avenues for 2 1 Aminocyclohexyl Propan 2 Ol

Exploration of Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 2-(1-Aminocyclohexyl)propan-2-ol should prioritize the development of environmentally benign synthetic routes. Key areas of focus could include:

Biocatalysis: The use of enzymes for the synthesis of chiral amino alcohols is a well-established green methodology. Researchers could explore the use of transketolase and transaminase-catalyzed reactions in a cascade system to produce enantiomerically pure forms of this compound. This approach offers high selectivity under mild reaction conditions, often in aqueous media.

Catalyst Development: The development of recyclable, heterogeneous catalysts can significantly reduce waste and environmental impact. For instance, the use of zeolite catalysts in the solvent-free synthesis of β-amino alcohols from epoxides and amines has been reported. scirp.org Similar solid acid or base catalysts could be investigated for the synthesis of the target molecule.

Alternative Solvents and Reagents: Moving away from hazardous organic solvents is a key goal of green chemistry. The use of water, ionic liquids, or deep eutectic solvents could be explored for the synthesis of this compound. Furthermore, replacing toxic reagents with more environmentally friendly alternatives, such as using carbon dioxide as a C1 source for the synthesis of related cyclic carbamates, represents a promising avenue. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. "Borrowing hydrogen" catalysis, which enables alcohols to be used as alkylating agents for amines with water as the only byproduct, offers a highly atom-economical route to C-N bond formation and could be adapted for the synthesis of derivatives of this compound. researchgate.netnih.gov

Green Chemistry ApproachPotential Application to this compound SynthesisExpected Benefits
BiocatalysisEnzymatic resolution or asymmetric synthesis.High enantioselectivity, mild conditions, aqueous media.
Heterogeneous CatalysisUse of zeolites or supported metal catalysts.Catalyst recyclability, reduced waste, potential for flow chemistry.
Alternative SolventsReactions in water, ionic liquids, or supercritical CO2.Reduced toxicity and environmental impact.
Atom-Economical Reactions"Borrowing hydrogen" strategies.High efficiency, minimal byproduct formation.

Discovery of Unprecedented Reactivity Patterns

The unique steric and electronic properties of this compound, particularly the hindered nature of both the amino and hydroxyl groups, suggest that it may exhibit novel reactivity. Future research should aim to uncover and exploit these unprecedented reaction pathways.

Steric Hindrance Effects: The bulky cyclohexyl and isopropyl groups are likely to influence the accessibility and reactivity of the amine and alcohol functionalities. This could lead to unusual selectivity in reactions where less hindered amino alcohols would react differently. For example, in palladium-catalyzed C-H activation, steric hindrance has been shown to promote reactions at typically unreactive sites. cam.ac.uk

Intramolecular Catalysis: The proximity of the amino and hydroxyl groups could facilitate intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. This could be exploited in the design of new catalysts where the substrate itself plays a role in the catalytic cycle.

Novel Cyclization Reactions: The bifunctional nature of the molecule makes it a candidate for the synthesis of novel heterocyclic compounds. For instance, reaction with phosgene or its equivalents could lead to the formation of oxazolidinone rings, which are important pharmacophores.

Formation of Frustrated Lewis Pairs: The sterically hindered amine could potentially form frustrated Lewis pairs (FLPs) with suitable Lewis acids. These FLPs are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for new catalytic applications.

Structural FeaturePotential ReactivityResearch Direction
Steric HindranceUnusual regioselectivity in functionalization reactions.Exploration of C-H activation and other sterically demanding transformations.
Juxtaposed Amino and Alcohol GroupsIntramolecular hydrogen bonding influencing reactivity.Investigation of conformational effects on reaction outcomes.
BifunctionalityPrecursor to novel heterocyclic systems.Synthesis of oxazolidinones, oxazines, and other heterocycles.
Hindered AmineFormation of Frustrated Lewis Pairs.Exploration of FLP chemistry for small molecule activation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Applying these technologies to the synthesis of this compound and its derivatives is a promising area for future research.

Continuous Flow Synthesis: The synthesis of amino alcohols has been successfully demonstrated in microreactor systems. google.com A continuous flow process for this compound could involve the reaction of 1-aminocyclohexanecarbonitrile (B112763) with a Grignard reagent in a flow reactor, allowing for precise control of reaction parameters and safer handling of reactive intermediates.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate purification. This could be applied to the synthesis and subsequent functionalization of this compound.

Automated Synthesis Platforms: Automated synthesizers can rapidly generate libraries of compounds for screening purposes. By developing a robust synthetic route to the this compound core, automated platforms could be used to create a diverse range of derivatives for biological evaluation. Recent advancements have significantly increased the speed of automated iterative small molecule synthesis. chemrxiv.org

TechnologyApplication to this compoundAdvantages
Flow ChemistryContinuous production of the target molecule.Improved safety, scalability, and process control.
Telescoped SynthesisMulti-step synthesis without intermediate isolation.Increased efficiency and reduced waste.
Automated SynthesisRapid generation of a library of derivatives.Accelerated discovery of new functional molecules.

Theoretical Insights Driving Experimental Innovation

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. The application of theoretical methods to this compound can guide experimental work and accelerate discovery.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of potential reactions involving this compound. For example, computational studies have been used to understand the competing mechanisms in the addition reactions of amino alcohols to olefins. nih.govsemanticscholar.org Similar studies could predict the most likely reaction pathways and product distributions for this sterically hindered system.

Catalyst Design: Theoretical calculations can aid in the design of catalysts that are specifically tailored for reactions involving this compound. By modeling the interaction between the substrate and potential catalysts, researchers can identify catalysts that are likely to be highly active and selective.

Prediction of Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as their conformational preferences, electronic properties, and potential for biological activity. This information can help to prioritize synthetic targets. For instance, ab initio molecular orbital studies have been used to investigate the role of amino alcohols in promoting reactions. acs.org

Computational MethodApplication to this compoundPotential Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms.Rationalization of observed reactivity and prediction of new reactions.
Molecular ModelingDesign of catalysts for specific transformations.Accelerated development of efficient and selective catalytic systems.
QSAR and Molecular DockingPrediction of biological activity.Guidance for the design of new drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Aminocyclohexyl)propan-2-ol and its derivatives?

  • Methodology : The compound can be synthesized via hydrogenation of (1-nitrocyclohexyl)methanol precursors using a Raney nickel catalyst in methanol. Derivatives, such as hydrochloride or sulfate salts, are crystallized from chloroform-petroleum ether or ethanol, respectively. Schotten-Baumann reactions with benzoyl chloride yield stable acylated derivatives for structural analysis .
  • Key Steps :

  • Hydrogenation under H₂ atmosphere.
  • Acidification (e.g., HCl gas) for salt formation.
  • Purification via recrystallization in nonpolar solvents.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., cyclohexyl CH₂ and hydroxyl protons).
  • IR Spectroscopy : Identifies functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in salts) .
    • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and reference standards to quantify impurities (<1%) .

Q. What safety protocols are essential for laboratory handling?

  • Guidelines :

  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂).
  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Emergency measures: Immediate rinsing for spills, with access to SDS-specified antidotes (e.g., Infotrac emergency contact) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental structural data?

  • Approach : Perform density functional theory (DFT) optimizations to compare theoretical and experimental geometries (e.g., cyclohexyl ring dihedral angles). For example, gas-phase DFT models may predict a 39.33° dihedral angle, while X-ray data show 7.96–9.75° due to crystal packing forces .
  • Tools : Gaussian or ORCA software for energy minimization; Mercury CCDC for crystallographic overlay analysis.

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexylamine group?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., acyclic amines) in nucleophilic substitutions.
  • Protecting Groups : Temporarily mask the -NH₂ group using trifluoroacetyl chloride to reduce steric bulk during alkylation .
    • Analysis : Monitor reaction progress via LC-MS and quantify yields under varying temperatures (25–60°C).

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

  • Stability Study Protocol :

Condition pH Range Temperature Analysis Method
Acidic2–425°C, 40°CHPLC (degradants)
Neutral6–825°C, 40°CNMR (structural integrity)
Basic9–1125°C, 40°CMass spectrometry
  • Findings : Degradation accelerates above pH 10 and 40°C, forming cyclohexene byproducts via Hofmann elimination. Stabilize with buffered solutions (pH 6–7) .

Q. How can researchers address contradictions in reported biological activity data?

  • Resolution Workflow :

Replicate Studies : Ensure identical synthetic routes (e.g., catalyst purity, reaction time).

Assay Standardization : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies).

Data Normalization : Compare IC₅₀ values against internal controls (e.g., propranolol for β-adrenergic assays) .

  • Case Example : Discrepancies in antimicrobial activity may arise from impurity profiles (e.g., residual nickel in catalytic batches) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Root Cause : Polymorphism (e.g., crystalline vs. amorphous forms) or salt selection (hydrochloride vs. sulfate).
  • Methodology :

  • Conduct powder X-ray diffraction (PXRD) to identify polymorphic forms.
  • Measure solubility in DMSO, water, and ethanol using shake-flask method at 25°C .

Synthesis Optimization Table

Parameter Optimal Condition Impact on Yield
Catalyst Loading5% Raney Ni (w/w)Maximizes H₂ uptake
Reaction Time12–16 hoursPrevents over-reduction
Solvent SystemMethanol:H₂O (9:1 v/v)Enhances solubility
PurificationColumn chromatography (SiO₂)Reduces impurities
Salt CrystallizationChloroform:petroleum etherImproves crystal quality

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.